molecular formula C11H19ClN2O2S B6693534 N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride

N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride

Cat. No.: B6693534
M. Wt: 278.80 g/mol
InChI Key: YJSMTJZNCAJFCD-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminopropyl group attached to a phenylethanesulfonamide backbone, with a hydrochloride salt form. It is known for its stability and solubility in water and polar solvents, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S.ClH/c12-8-4-9-13-16(14,15)10-7-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSMTJZNCAJFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride typically involves the reaction of 2-phenylethanesulfonyl chloride with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenylethanesulfonamide backbone provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)-methacrylamide hydrochloride
  • N-(3-aminopropyl)-2-nitrobenzenamine
  • 3-aminopropyltriethoxysilane

Uniqueness

N-(3-aminopropyl)-2-phenylethanesulfonamide;hydrochloride stands out due to its unique combination of an aminopropyl group and a phenylethanesulfonamide backbone, which imparts distinct chemical and biological properties. Its solubility in water and polar solvents, along with its stability, makes it a valuable compound for various applications.

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